3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-yl moiety, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-yl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the methoxy and chromen-2-yl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Shares the methoxy groups but lacks the chromen-2-yl moiety.
4-methoxybenzenamide: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is unique due to its combination of methoxy groups and the chromen-2-yl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(16-8-11-18(30-2)12-9-16)26(33-24(15)19)27-25(29)17-10-13-20(31-3)21(14-17)32-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDPEVFIMJXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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